
Pipazetate-d10 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pipazetate-d10 Hydrochloride is a deuterated form of Pipazetate Hydrochloride, a compound belonging to the phenothiazine class. It is primarily used as a cough suppressant. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pipazetate-d10 Hydrochloride involves the reaction of 1-azaphenothiazine with phosgene to form 1-azaphenothiazine-10-carbonyl chloride. This intermediate is then reacted with 2-(2-piperidyl)ethoxyethanol to yield Pipazetate. The deuterated form, Pipazetate-d10, is synthesized by using deuterated reagents in place of their non-deuterated counterparts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is carefully monitored to maintain the deuterium labeling.
Analyse Des Réactions Chimiques
Types of Reactions: Pipazetate-d10 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenothiazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Pipazetate-d10 Hydrochloride is extensively used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the metabolic pathways of Pipazetate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Pipazetate.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
Pipazetate-d10 Hydrochloride acts as a cough suppressant by binding to the sigma-1 receptor with an IC50 value of 190 nM . This binding action modulates the medullary cough center in the brain, thereby reducing the frequency and intensity of coughing. Additionally, it has local anesthetic properties, which contribute to its antitussive effects.
Comparaison Avec Des Composés Similaires
Pipazetate Hydrochloride: The non-deuterated form of Pipazetate-d10 Hydrochloride.
Prothipendyl: Another phenothiazine derivative used as an antipsychotic.
Isothipendyl: A phenothiazine derivative used as an antihistamine.
Comparison: this compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications. Compared to its non-deuterated counterpart, Pipazetate Hydrochloride, the deuterated form provides more precise data in metabolic and pharmacokinetic studies. Prothipendyl and Isothipendyl, while structurally similar, have different therapeutic uses and do not possess the same research utility as this compound.
Propriétés
Numéro CAS |
1794886-02-4 |
|---|---|
Formule moléculaire |
C21H26ClN3O3S |
Poids moléculaire |
446.028 |
Nom IUPAC |
2-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H/i1D2,4D2,5D2,11D2,12D2; |
Clé InChI |
FEUBUXUFKHXRKO-XPOQWZRRSA-N |
SMILES |
C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl |
Synonymes |
10H-Pyrido[3,2-b][1,4]benzothiazine-10-carboxylic Acid 2-(2-Piperidinoethoxy)ethyl Ester-d10 Hydrochloride; Pipazethate-d10 Hydrochloride; Pipazethate-d10 Monohydrochloride; 2-(2-Piperidinoethoxy)ethyl-d10 10H-pyrido[3,2-b][1,4]benzothiazine-10-carbo |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


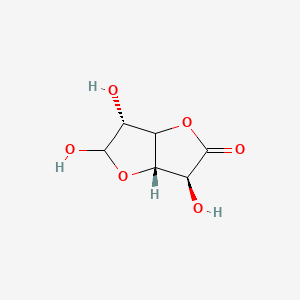
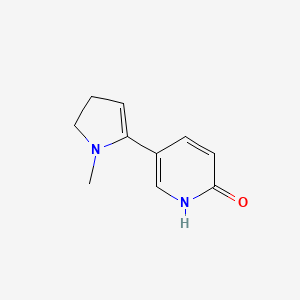
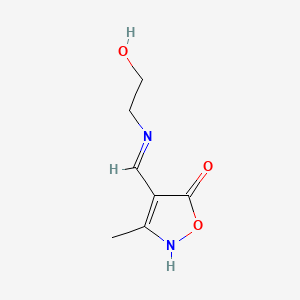
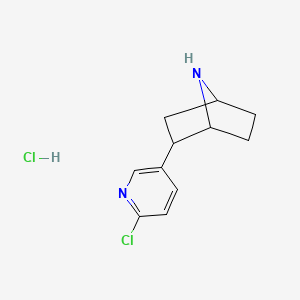

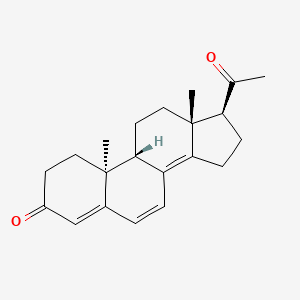


![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)
